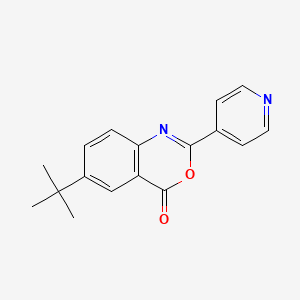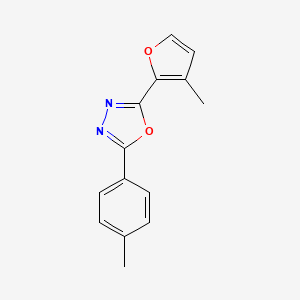
2-(3-methyl-2-furyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Übersicht
Beschreibung
2-(3-methyl-2-furyl)-5-(4-methylphenyl)-1,3,4-oxadiazole, also known as MFO, is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MFO is a member of the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom.
Wirkmechanismus
The exact mechanism of action of 2-(3-methyl-2-furyl)-5-(4-methylphenyl)-1,3,4-oxadiazole is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways. 2-(3-methyl-2-furyl)-5-(4-methylphenyl)-1,3,4-oxadiazole has been shown to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines. It has also been shown to modulate the activity of various enzymes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-(3-methyl-2-furyl)-5-(4-methylphenyl)-1,3,4-oxadiazole has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. 2-(3-methyl-2-furyl)-5-(4-methylphenyl)-1,3,4-oxadiazole has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Additionally, 2-(3-methyl-2-furyl)-5-(4-methylphenyl)-1,3,4-oxadiazole has been shown to reduce the activity of enzymes involved in the metabolism of drugs and toxins.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(3-methyl-2-furyl)-5-(4-methylphenyl)-1,3,4-oxadiazole is its relatively low toxicity, which makes it suitable for use in in vitro and in vivo experiments. Additionally, 2-(3-methyl-2-furyl)-5-(4-methylphenyl)-1,3,4-oxadiazole is stable under a wide range of conditions, which makes it easy to handle and store. However, one limitation of 2-(3-methyl-2-furyl)-5-(4-methylphenyl)-1,3,4-oxadiazole is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-methyl-2-furyl)-5-(4-methylphenyl)-1,3,4-oxadiazole. One area of future research could focus on the optimization of the synthesis method to improve the yield and purity of 2-(3-methyl-2-furyl)-5-(4-methylphenyl)-1,3,4-oxadiazole. Additionally, further studies could investigate the potential of 2-(3-methyl-2-furyl)-5-(4-methylphenyl)-1,3,4-oxadiazole as an anticancer agent in vivo. Furthermore, the potential of 2-(3-methyl-2-furyl)-5-(4-methylphenyl)-1,3,4-oxadiazole to modulate the gut microbiome and its effects on overall health and disease could be explored. Finally, the development of novel derivatives of 2-(3-methyl-2-furyl)-5-(4-methylphenyl)-1,3,4-oxadiazole with improved pharmacological properties could be an interesting avenue for future research.
Wissenschaftliche Forschungsanwendungen
2-(3-methyl-2-furyl)-5-(4-methylphenyl)-1,3,4-oxadiazole has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic properties. 2-(3-methyl-2-furyl)-5-(4-methylphenyl)-1,3,4-oxadiazole has also been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 2-(3-methyl-2-furyl)-5-(4-methylphenyl)-1,3,4-oxadiazole has been studied for its ability to modulate the immune system and reduce oxidative stress.
Eigenschaften
IUPAC Name |
2-(3-methylfuran-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-9-3-5-11(6-4-9)13-15-16-14(18-13)12-10(2)7-8-17-12/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKJNVNSQSTLEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=C(C=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorobenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4442115.png)
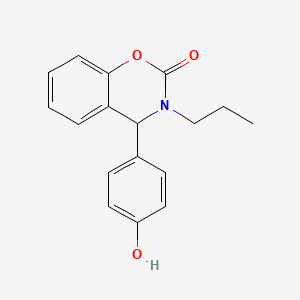
![3-(1-pyrrolidinylcarbonyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4442120.png)
![1-[(dimethylamino)sulfonyl]-N-(3-methylbutyl)-4-piperidinecarboxamide](/img/structure/B4442133.png)
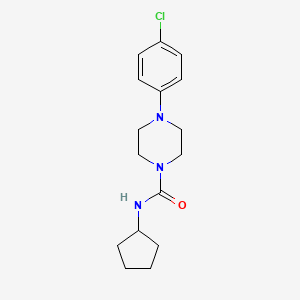
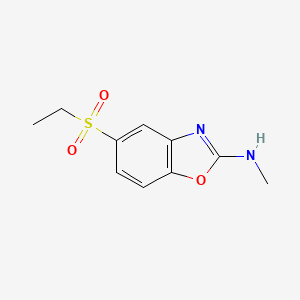
![3-butyl-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4442150.png)
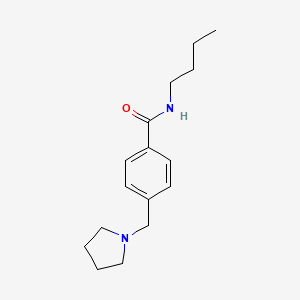
![2-(methylthio)-5-[(2-pyridinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4442161.png)
![1-benzyl-5-(3,4-dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4442177.png)
![N-[2-(4-morpholinyl)ethyl]-2-[(phenoxyacetyl)amino]benzamide](/img/structure/B4442201.png)
![N-(5-{[(2-phenylethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B4442208.png)
![N-(2-methoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4442210.png)
